1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride

HPV E6 oncoprotein apoptosis re-sensitization cervical cancer

1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride (CAS 191327-29-4) is the racemic hydrochloride salt of spinacine, a conformationally constrained cyclic imino acid belonging to the imidazo[4,5-c]pyridine family. This compound is the synthetic, racemic form of the naturally occurring (S)-spinacine (CAS 59981-63-4), an endogenous metabolite formed by condensation of histidine with formaldehyde.

Molecular Formula C7H10ClN3O2
Molecular Weight 203.62 g/mol
CAS No. 191327-29-4
Cat. No. B3024286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride
CAS191327-29-4
Molecular FormulaC7H10ClN3O2
Molecular Weight203.62 g/mol
Structural Identifiers
SMILESC1C(NCC2=C1N=CN2)C(=O)O.Cl
InChIInChI=1S/C7H9N3O2.ClH/c11-7(12)5-1-4-6(2-8-5)10-3-9-4;/h3,5,8H,1-2H2,(H,9,10)(H,11,12);1H
InChIKeyIJWPDVGZOCCGRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H,4H,5H,6H,7H-Imidazo[4,5-c]pyridine-6-carboxylic Acid Hydrochloride (CAS 191327-29-4): Core Scaffold Identity and Procurement Baseline


1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride (CAS 191327-29-4) is the racemic hydrochloride salt of spinacine, a conformationally constrained cyclic imino acid belonging to the imidazo[4,5-c]pyridine family [1]. This compound is the synthetic, racemic form of the naturally occurring (S)-spinacine (CAS 59981-63-4), an endogenous metabolite formed by condensation of histidine with formaldehyde [2]. The hydrochloride salt (MW 203.63, C₇H₁₀ClN₃O₂) offers enhanced aqueous solubility relative to the free base, with a computed LogP of -3.36 . As the core scaffold from which the clinically important angiotensin II AT₂ receptor antagonist PD-123319 (IC₅₀ 34 nM) and other pharmacologically active derivatives are elaborated, this compound serves as a critical starting material for medicinal chemistry programs targeting neurological, cardiovascular, and oncological pathways [3].

Why Spinacine Hydrochloride (CAS 191327-29-4) Cannot Be Replaced by Generic Histidine Analogs or Free-Base Spinacine


Substitution of 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride with generic histidine, spinaceamine, or even the (S)-spinacine free base introduces critical functional liabilities that undermine experimental reproducibility and pharmacological outcomes. Unlike histidine, the spinacine scaffold locks the α-amino group into a tetrahydropyridine ring, eliminating χ₁ and χ₂ torsional freedom and thereby conferring a rigid pharmacophore essential for selective receptor engagement [1]. The decarboxylated analog spinaceamine loses all metal-chelating capacity, abolishing the glycine-type (N,O)-chelation mode that underpins spinacine's ability to form stable binary and ternary complexes with Ni²⁺ and Cu²⁺ [2]. The hydrochloride salt form (CAS 191327-29-4) provides the racemic mixture, enabling cost-effective parallel screening of both enantiomers—a logistical advantage over purchasing separate, more expensive single-enantiomer stocks (e.g., CAS 59981-63-4 for (S)-spinacine or CAS 88980-06-7 for (S)-spinacine hydrochloride) . These structural and formulation-level distinctions directly translate into the quantitative performance differences documented below.

Quantitative Differentiation Evidence for Spinacine Hydrochloride (CAS 191327-29-4) Versus Closest Analogs and Alternatives


HPV E6 Inhibition: Spinacine Achieves Sub-20 Nanomolar EC₅₀ with Exquisite Target Selectivity Versus Benzimidazole Comparators

In a head-to-head screen of five small-molecule inhibitors of the HPV16 E6/caspase 8 protein–protein interaction, spinacine (compound 5) demonstrated an EC₅₀ of 0.017 μM for GST-E6/His-caspase 8 binding and 0.020 μM for GST-E6/His-E6AP binding—approximately 37- to 74-fold more potent than benzimidazole-based compounds 1 (EC₅₀ 0.63 μM and 0.67 μM) and 2 (EC₅₀ 1.038 μM and 1.481 μM) [1]. Critically, spinacine alone showed no inhibition of the counter-screen GST-caspase 8/His-caspase 8 interaction, while compounds 1 and 2 inhibited this off-target interaction with EC₅₀ values of 0.83 μM and 1.051 μM, respectively, confirming that spinacine's E6 inhibition is target-specific rather than promiscuous [1].

HPV E6 oncoprotein apoptosis re-sensitization cervical cancer

TRAIL-Induced Apoptosis Sensitization: Spinacine Outperforms Myricetin by 2.5-Fold in Cell Death Enhancement

In SiHa cervical cancer cells co-treated with TRAIL, spinacine (compound 5) produced an 8.6-fold increase in cell death relative to treatment without TRAIL, compared to only a 3.5-fold increase for the flavonol myricetin under identical conditions [1]. The EC₅₀ for TRAIL-induced apoptosis was achieved at a lower concentration of spinacine (50 μM) than myricetin (100 μM), as noted in the discussion section where the authors state that myricetin required a higher concentration than spinacine to inhibit binding and sensitize cells [1].

TRAIL sensitization apoptosis HPV+ cervical cancer

p53 Restoration: Spinacine Achieves Near-Equivalent p53 Upregulation at Half the Concentration of Myricetin

Treatment of SiHa cervical cancer cells with spinacine at 100 μM produced a 3.4-fold increase in p53 protein levels relative to untreated cells, while myricetin required 200 μM to achieve a 4.4-fold increase [1]. This indicates that spinacine achieves 77% of myricetin's maximal p53 restoration effect at half the concentration. The p53 elevation was absent in HPV-negative C33A cells, confirming the E6-dependent mechanism [1].

p53 tumor suppressor E6AP inhibition HPV carcinogenesis

Divalent Metal Complexation: Spinacine Binds Ni²⁺ and Cu²⁺ via Glycine-Type Chelation; Decarboxylated Analog Spinaceamine Is Completely Inactive

Potentiometric titration studies by Braibanti et al. established that spinacine (4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid) forms defined complexes with Ni²⁺ (species HNiL²⁺, NiL⁺, NiL₂) and Cu²⁺ (species HCuL²⁺, H₂CuL₂²⁺, HCuL₂⁺), likely as (N,O)-chelates of the glycine type [1]. In stark contrast, spinaceamine—the decarboxylated analog lacking the 6-carboxylic acid group—does not form any complexes with Ni²⁺ or Cu²⁺ in solution [1]. Protonation constants at 25 °C (μ = 0.1 M KCl) are log K₁ = 8.663(4), log K₂ = 4.936(6), log K₃ = 1.649(9) for spinacine, versus log K₁ = 8.904(1), log K₂ = 4.895(2) for spinaceamine [1]. The ΔS values for protonation steps are consistent with the rigid cyclic structure, differentiating both compounds from flexible histidine [1].

metal chelation bioinorganic chemistry peptidomimetic design

Conformational Constraint: Spinacine Locks the Histidine Pharmacophore into a Rigid Bicyclic Scaffold, Eliminating χ-Space Flexibility

Spinacine is classified as a cyclic imino acid where the α-amino nitrogen of histidine is incorporated into a tetrahydropyridine ring fused to the imidazole, creating a rigid bicyclic scaffold that restricts χ₁ and χ₂ torsional angles [1]. This conformational constraint eliminates the rotational freedom present in native histidine, enabling predictable spatial orientation of the imidazole side chain and carboxylate group. The constrained scaffold has been exploited in the design of peptidomimetics with enhanced receptor subtype selectivity, most notably yielding the AT₂-selective angiotensin II antagonist PD-123319 (IC₅₀ 34 nM) and related clinical candidates [2]. Flexible histidine cannot reproduce this rigid pharmacophore geometry.

peptidomimetics conformational constraint χ-space control

In Vivo Safety: Spinacine Hydrochloride Demonstrates a NOAEL of 300 mg/kg/day in a 13-Week Oral Toxicity Study in Rats

In a GLP-compliant 13-week oral toxicity study, spinacine hydrochloride administered to rats at dietary doses of 0 (control), 15, 30, 60, or 300 mg/kg body weight/day produced no adverse effects on survival, growth, food intake, hematological parameters, serum chemistry, or organ weights. No gross or histological treatment-related modifications were observed at any dose level, establishing a No-Observed-Adverse-Effect Level (NOAEL) of 300 mg/kg/day [1]. This is the highest dose tested and the study's official no-effect level. This safety data originates from a food toxicology context where spinacine is the major reaction product of formaldehyde added to Grana Padano cheese, providing a regulatory-grade safety benchmark not available for most research-use-only heterocyclic building blocks [1].

toxicology NOAEL food safety

Optimal Research and Procurement Application Scenarios for Spinacine Hydrochloride (CAS 191327-29-4)


HPV E6-Directed Chemical Probe Development and Oncology Target Validation

For laboratories engaged in HPV-associated cancer research requiring a selective, well-characterized E6 inhibitor, spinacine hydrochloride (CAS 191327-29-4) is the only commercially available small molecule with published EC₅₀ values below 20 nM against both E6/caspase 8 and E6/E6AP protein–protein interactions, coupled with demonstrated absence of off-target caspase 8/caspase 8 inhibition [1]. The 8.6-fold TRAIL sensitization in SiHa cells and 3.4-fold p53 restoration at 100 μM provide quantitative benchmarks for assay validation and for benchmarking novel E6 inhibitors. Procurement of the racemic hydrochloride salt enables both enantiomers to be screened in parallel, maximizing the probability of identifying the active stereoisomer without the upfront cost of separate enantiopure purchases .

Peptidomimetic Design Utilizing Conformationally Constrained Histidine Bioisosteres

For medicinal chemistry teams designing receptor-subtype-selective peptidomimetics, spinacine hydrochloride serves as the foundational scaffold from which the AT₂-selective antagonist PD-123319 (IC₅₀ 34 nM) and related spinacine derivatives are synthesized [1]. The rigid bicyclic core constrains the χ₁ and χ₂ torsional angles of the histidine side chain, enabling predictable pharmacophore geometry unattainable with flexible histidine . The 6-carboxylic acid group is essential for downstream derivatization—amide coupling at this position directly yields compounds with angiotensin II receptor binding activity [1]. The hydrochloride salt's enhanced aqueous solubility (LogP -3.36) facilitates solution-phase peptide coupling and amide bond formation under standard conditions .

Bioinorganic Chemistry: Metal-Binding Module for Ni²⁺ and Cu²⁺ Chelation Studies

For bioinorganic chemists studying metal–peptide interactions or designing metalloenzyme inhibitors, spinacine hydrochloride uniquely provides a glycine-type (N,O)-chelation motif within a rigid bicyclic framework. Unlike spinaceamine, which lacks the carboxylic acid and cannot bind divalent metals, spinacine forms well-characterized complexes with Ni²⁺ (HNiL²⁺, NiL⁺, NiL₂) and Cu²⁺ (HCuL²⁺, H₂CuL₂²⁺, HCuL₂⁺) [1]. The published protonation constants (log K₁ = 8.663, log K₂ = 4.936, log K₃ = 1.649 at 25 °C) provide a robust thermodynamic reference for designing competition experiments and calculating speciation diagrams [1]. When incorporated into peptides in place of histidine, spinacine alters metal coordination geometry and stability, enabling mechanistic studies of metal-dependent biological processes .

In Vivo Pharmacology Studies Requiring a Toxicologically Characterized Scaffold

For research groups planning to advance spinacine-derived compounds into rodent efficacy models, the published 13-week oral toxicity study provides an exceptional regulatory-grade safety package rarely available for heterocyclic building blocks [1]. The established NOAEL of 300 mg/kg/day offers a quantified safety margin for dose selection, facilitates IACUC protocol approval, and provides a reference point for toxicological comparison of novel spinacine derivatives [1]. The racemic hydrochloride formulation (CAS 191327-29-4) is the same salt form used in the published toxicity study, ensuring formulation consistency between the procured material and the safety-tested entity .

Quote Request

Request a Quote for 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.